Cas no 14301-11-2 (Benzenamine,N,N-dimethyl-4-[(1Z)-2-phenylethenyl]- (9CI))

Benzenamine,N,N-dimethyl-4-[(1Z)-2-phenylethenyl]- (9CI) structure
14301-11-2 structure
Product Name:Benzenamine,N,N-dimethyl-4-[(1Z)-2-phenylethenyl]- (9CI)
CAS No:14301-11-2
MF:C16H17N
MW:223.312884092331
CID:179677
PubChem ID:1550639
Update Time:2025-04-19

Benzenamine,N,N-dimethyl-4-[(1Z)-2-phenylethenyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-dimethyl-4-[(1Z)-2-phenylethenyl]- (9CI)
    • (Z)-N,N-Dimethylstilbene-4-amine
    • N,N-Dimethyl-4-[(Z)-2-phenylvinyl]aniline
    • (Z)-N,N-Dimethyl-4-stilbenamine
    • N,N-Dimethyl-4-[(Z)-styryl]aniline
    • N,N-Dimethyl-4-[(Z)-2-phenylethenyl]aniline
    • 4-Stilbenamine, N,N-dimethyl-, (Z)-
    • 14301-11-2
    • cis-4-Dimethylaminostilbene
    • cis-4-dimethylaminostilben
    • AB-131/05735026
    • N,N-dimethyl-N-[4-(2-phenylvinyl)phenyl]amine
    • cis-N,N-Dimethyl-4-stilbenamine
    • Benzenamine, N,N-dimethyl-4-(2-phenylethenyl)-, (Z)-
    • DTXSID101020721
    • BRN 2805145
    • Inchi: 1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8-
    • InChI Key: XGHHHPDRXLIMPM-HJWRWDBZSA-N
    • SMILES: N(C)(C)C1C=CC(/C=C\C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 223.136099547g/mol
  • Monoisotopic Mass: 223.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.9415 (rough estimate)
  • Boiling Point: 354.61°C (rough estimate)
  • Refractive Index: 1.4870 (estimate)
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